2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide
Overview
Description
2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of two methoxy groups and a phenoxyethyl group attached to a benzenesulfonamide core
Mechanism of Action
Target of Action
The primary target of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide is Tissue-Nonspecific Alkaline Phosphatase (TNAP) . TNAP is an enzyme that plays a crucial role in bone mineralization and the regulation of phosphate and pyrophosphate levels in soft tissues .
Mode of Action
This compound acts as a potent reversible inhibitor against TNAP activity . It binds to the active site of the enzyme, preventing it from catalyzing its normal reactions . The compound has an IC50 value of 190 nM, indicating a high degree of potency .
Biochemical Pathways
By inhibiting TNAP, this compound affects the balance of phosphate and pyrophosphate in the body . This can impact various biochemical pathways, particularly those involving bone mineralization and soft tissue regulation .
Pharmacokinetics
The compound is soluble in dmso at 50 mg/ml , suggesting it may have good bioavailability
Result of Action
The inhibition of TNAP by this compound can lead to changes in bone mineralization and soft tissue regulation . The exact molecular and cellular effects would depend on the specific context and the extent of TNAP inhibition.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and solubility could be affected by temperature and pH . Additionally, the presence of other substances in the body could potentially interact with the compound and affect its action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2-phenoxyethylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The phenoxyethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethoxy-N-(4-phenoxyphenyl)benzenesulfonamide: Another aromatic ether with similar structural features.
2,5-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide: A compound with a methoxybenzyl group instead of a phenoxyethyl group.
Uniqueness
2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenoxyethyl group may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5S/c1-20-14-8-9-15(21-2)16(12-14)23(18,19)17-10-11-22-13-6-4-3-5-7-13/h3-9,12,17H,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUXLTOVVPXIFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCOC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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